molecular formula C16H14N6 B5200124 N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No. B5200124
M. Wt: 290.32 g/mol
InChI Key: OCWUBUQUQXKMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a synthetic compound that has gained significant attention in the field of scientific research. It is a tetrazoloquinoxaline derivative that has shown promising results in various studies, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine. One direction is to further investigate its potential as an anticancer agent and explore its use in combination with other cancer treatments. Another direction is to study its potential as an anti-inflammatory agent and explore its use in treating inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine involves a multi-step process that begins with the reaction of 2,4-dimethylphenyl hydrazine with 2-chloroquinoxaline. This reaction yields 2,4-dimethylphenylquinoxalin-2-ylhydrazine, which is then reacted with sodium azide to form the tetrazole ring. The final step involves the reduction of the nitro group to an amine group using palladium on carbon as a catalyst.

Scientific Research Applications

N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-10-7-8-12(11(2)9-10)17-15-16-19-20-21-22(16)14-6-4-3-5-13(14)18-15/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUBUQUQXKMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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